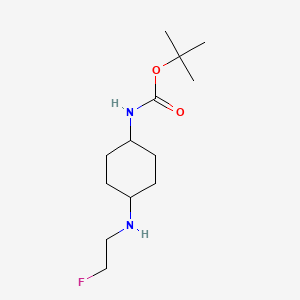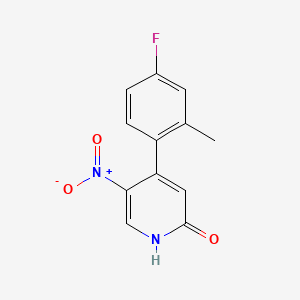
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with a fluoro-methylphenyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoro-2-methylphenyl to introduce the nitro group. This is followed by a cyclization reaction to form the pyridinone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro group.
科学研究应用
4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro-methylphenyl group can enhance binding affinity to certain enzymes or receptors. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-methylphenol
- 2-Fluoro-4-methylphenol
- 4-Fluoro-3-methylphenol
Uniqueness
Compared to similar compounds, 4-(4-Fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one stands out due to the presence of both a nitro group and a pyridinone ring. This combination provides unique reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C12H9FN2O3 |
|---|---|
分子量 |
248.21 g/mol |
IUPAC 名称 |
4-(4-fluoro-2-methylphenyl)-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9FN2O3/c1-7-4-8(13)2-3-9(7)10-5-12(16)14-6-11(10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI 键 |
AEEDZJQXVJINJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=O)NC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



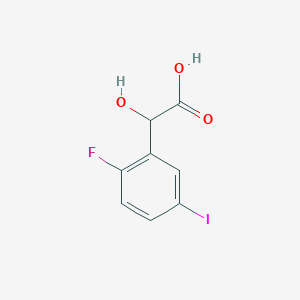

![(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)
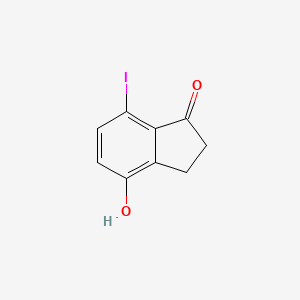
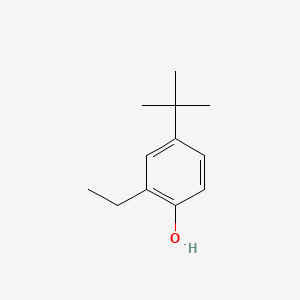
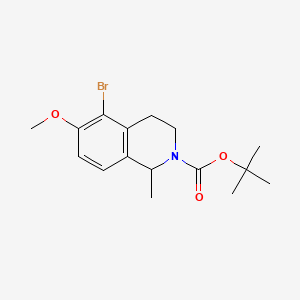
![1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]](/img/structure/B15336030.png)

![4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline](/img/structure/B15336037.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)
